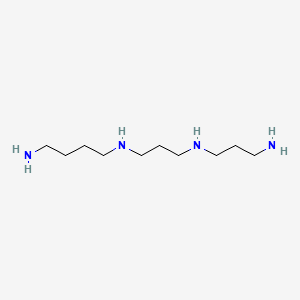
Alloxanic acid
Descripción general
Descripción
Alloxanic acid is a crystalline acid with the molecular formula C4H4N2O5 . It is formed by the hydrolysis of alloxan and is also known as 4-hydroxy-4-hydantoin-carboxylic acid .
Synthesis Analysis
Alloxanic acid was originally obtained by the oxidation of uric acid by nitric acid. It can also be prepared by the oxidation of barbituric acid by chromium trioxide . A dimeric derivative, alloxantin, can be prepared by the partial reduction of alloxan with hydrogen sulfide .Molecular Structure Analysis
The molecular structure of Alloxanic acid consists of 15 bonds in total, including 11 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 2 hydroxyl groups .Chemical Reactions Analysis
Alloxanic acid has been found to interact with tissue amino acids, which might play a significant role in its diabetogenic effect . It also inhibits bacterial urease, a potent -SH enzyme .Physical And Chemical Properties Analysis
Alloxanic acid has a molecular weight of 186.07918 . It has a pKa value of 6.64 at 25℃ .Aplicaciones Científicas De Investigación
1. Diabetes Research and Histological Studies
Alloxanic acid has been widely used in diabetes research, particularly for the induction of diabetes in experimental animals. Cheekati et al. (2017) conducted a histological study on alloxan-induced diabetes in male Wistar rats, optimizing the dosage required to induce diabetes effectively. This research highlights alloxanic acid's utility in diabetes studies, particularly in understanding the effects of diabetes on various biological parameters and tissues (Cheekati, Rao, & Vijayaraghavan, 2017).
2. Exploring Fatty Acid Composition Changes
In another study, Osadchuk et al. (2018) used alloxanic acid to model hyperglycemia and study the changes in the fatty acid composition of tissues in different models of experimental type 1 diabetes. This research emphasizes the role of alloxanic acid in studying metabolic changes and tissue damage in diabetes (Osadchuk, Chaikovsky, Natrus, & Bryuzgina, 2018).
3. Quantitative Determination in Food Safety
Murthy et al. (2019) explored the use of alloxanic acid in food safety by developing a method for the quantitative determination of alloxan in food samples, highlighting the significance of alloxanic acid in assessing the diabetogenic risk of foods (Murthy, Duraimurugan, Sridhar, & Madhavan, 2019).
4. Structural and Reactivity Studies
The study by Bingham et al. (2021) on the structure and reactivity of alloxan monohydrate in the liquid phase provides valuable insights into the chemical properties of alloxanic acid, which is crucial for its application in biological sciences and organic synthesis (Bingham, Etz, Duclos, & Vyas, 2021).
5. Redox Flow Battery Research
In the field of energy storage, Lee et al. (2018) investigated the effect of carboxylic acid-doped carbon nanotube catalysts on the performance of aqueous organic redox flow batteries using modified alloxazine and ferrocyanide redox couples. This research demonstrates the potential application of alloxanic acid derivatives in advanced battery technologies (Lee, Kwon, & Kwon, 2018).
6. Antioxidant and Anti-Diabetic Effects Studies
Ramar et al. (2012) explored the protective effect of ferulic acid and resveratrol against alloxan-induced diabetes in mice. Their research contributes to understanding the antioxidant and anti-diabetic effects of certain compounds in the context of alloxan-induced diabetes (Ramar, Manikandan, Raman, Priyadarsini, Palanisamy, Velayudam, Munusamy, Prabhu, & Vaseeharan, 2012).
Mecanismo De Acción
Alloxanic acid preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter. In the presence of intracellular thiols, especially glutathione, alloxan generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . Autoxidation of dialuric acid generates superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals . These hydroxyl radicals are ultimately responsible for the death of the beta cells, which have a particularly low antioxidative defence capacity, leading to insulin-dependent 'alloxan diabetes’ .
Propiedades
IUPAC Name |
4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYRIKKNHXERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(NC(=O)N1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963717 | |
| Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alloxanic acid | |
CAS RN |
470-44-0 | |
| Record name | 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloxanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/structure/B1218030.png)




![2-[(2S,4R,5R,6R)-4-Hydroxy-6-[(1R)-1-[(7S,9R,10R)-2-[5-[5-[(3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-2,7,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1218040.png)




